molecular formula C16H18N2O3 B284532 1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE

1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE

Cat. No.: B284532
M. Wt: 286.33 g/mol
InChI Key: XKUCXUVLZVPCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound that features both an indole and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methylpiperidine with an appropriate indole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione
  • 4-Methyl-1H-indole-2-carboxylic acid
  • 3-Methyl-1H-indole-2-carboxylic acid

Uniqueness

1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is unique due to its specific combination of an indole and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indole-2,3-dione

InChI

InChI=1S/C16H18N2O3/c1-11-6-8-17(9-7-11)14(19)10-18-13-5-3-2-4-12(13)15(20)16(18)21/h2-5,11H,6-10H2,1H3

InChI Key

XKUCXUVLZVPCEE-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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